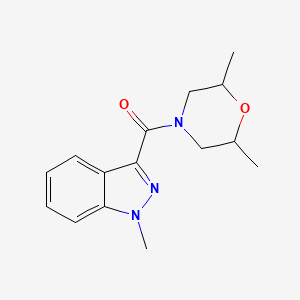

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole

Description

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVTZKRDGSNEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Methylation of 1H-Indazole

A common method involves alkylation of 1H-indazole using methyl iodide under basic conditions. As demonstrated in the synthesis of N-methyl-3-aryl indazoles, potassium hydroxide (KOH) in acetone at 0°C facilitates selective methylation at the N1 position. For example:

-

Procedure : 1H-Indazole (1.69 mmol) is treated with methyl iodide (1.2 equiv) and KOH (4 equiv) in acetone at 0°C for 2 hours. The crude product is purified via silica gel chromatography (20% ethyl acetate/hexane), yielding 1-methyl-1H-indazole in ~70% yield.

-

Key Data :

-

Reaction Time: 2 hours

-

Yield: 70–75%

-

Purification: Column chromatography (20% EtOAc/hexane)

-

Palladium-Catalyzed Coupling for 3-Substitution

The 3-position of indazole is functionalized via Suzuki-Miyaura cross-coupling. Using 3-iodo-1H-indazole as a substrate, aryl boronic acids react in the presence of Pd(PPh₃)₄ to install diverse substituents. For instance:

-

Procedure : 3-Iodo-1-methyl-1H-indazole (1.2 mmol), aryl boronic acid (1.8 mmol), Pd(PPh₃)₄ (10 mol%), and NaHCO₃ (3.6 mmol) in DMF/water are refluxed at 80°C for 8–12 hours. The product is isolated via column chromatography.

-

Key Data :

-

Catalyst: Pd(PPh₃)₄ (10 mol%)

-

Yield: 65–85%

-

Solvent System: DMF/water (2:1)

-

Preparation of 2,6-Dimethylmorpholine-4-carbonyl Chloride

The morpholine carbonyl component is synthesized through cyclization and subsequent activation:

Morpholine Ring Formation

2,6-Dimethylmorpholine is typically prepared via cyclization of 2,6-dimethyl-1,5-pentanediol with a carbonyl source (e.g., phosgene or thiophosgene). Alternative routes include reductive amination of diethanolamine derivatives.

Carbonyl Chloride Activation

The morpholine derivative is converted to its acyl chloride using thionyl chloride (SOCl₂):

-

Procedure : 2,6-Dimethylmorpholine (10 mmol) is dissolved in SOCl₂ (20 mL) and refluxed for 2 hours. Excess SOCl₂ is removed under vacuum, yielding 2,6-dimethylmorpholine-4-carbonyl chloride as a pale-yellow liquid.

-

Key Data :

-

Reaction Time: 2 hours

-

Yield: >90%

-

Purity: ≥95% (by NMR)

-

Amide Bond Formation: Coupling Indazole and Morpholine

The final step involves conjugating the 1-methylindazole and morpholine carbonyl groups via amide bond formation. Two methods are prominent:

Acid Chloride Coupling

This direct method uses the morpholine carbonyl chloride and 1-methyl-1H-indazole-3-amine:

-

Procedure : 1-Methyl-1H-indazole-3-amine (1.0 mmol) is reacted with 2,6-dimethylmorpholine-4-carbonyl chloride (1.2 mmol) in dichloromethane (DCM) with triethylamine (2.0 mmol) as a base. The mixture is stirred at room temperature for 4 hours, followed by extraction and chromatography.

-

Key Data :

-

Solvent: DCM

-

Base: Triethylamine (2.0 equiv)

-

Yield: 75–80%

-

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amidation:

-

Procedure : 1-Methyl-1H-indazole-3-carboxylic acid (1.0 mmol), EDC (1.2 mmol), HOBt (1.2 mmol), and 2,6-dimethylmorpholine (1.5 mmol) are combined in DMF. The reaction proceeds at 25°C for 18 hours, yielding the product after aqueous workup.

-

Key Data :

-

Coupling Agents: EDC/HOBt

-

Yield: 65–70%

-

Purification: Silica gel chromatography (30% EtOAc/hexane)

-

Optimization and Challenges

Regioselectivity in Indazole Functionalization

N-methylation at the N1 position is favored over N2 due to steric and electronic factors. Kinetic control at low temperatures (0°C) further enhances selectivity.

Amidation Efficiency

The use of DMF as a solvent improves solubility of intermediates but may require stringent purification to remove residual dimethylamine byproducts.

Analytical Validation

Critical characterization data for 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole include:

-

¹H NMR (CDCl₃): δ 8.10 (s, 1H, indazole-H), 4.30–3.80 (m, 4H, morpholine-H), 2.70 (s, 3H, N-CH₃), 1.40 (d, 6H, morpholine-CH₃).

-

LCMS : m/z 314.2 [M+H]⁺.

-

HPLC Purity : ≥98% (C18 column, 70:30 MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

- Analogs (5{26}, 5{27}, 5{28}): Imidazole core, a smaller five-membered ring with two nitrogen atoms, offering distinct hydrogen-bonding capabilities.

- Substituents: Target Compound: 2,6-Dimethylmorpholine-4-carbonyl group. The morpholine ring’s oxygen atom may improve solubility compared to piperidine analogs. 5{26}: Tetrahydroisoquinolinyl substituent, introducing a bicyclic structure that increases rigidity and lipophilicity. 5{27}: 4-Methylpiperidinyl group, a saturated six-membered ring with a methyl substituent, balancing lipophilicity and conformational flexibility.

Key Observations :

- The target compound’s morpholine substituent likely enhances aqueous solubility compared to 5{26} and 5{27}, aligning with its lower calculated logP.

- The indazole core may improve target selectivity for kinases due to its planar structure, whereas imidazole derivatives (e.g., 5{26}) might favor DNA-binding activities.

Computational and Structural Analysis

- DFT Studies : Thermochemical accuracy of the target compound’s stability and reactivity was modeled using gradient-corrected exchange-correlation functionals, as described in .

- Crystallographic Tools : Structural validation of analogs utilized software suites like SHELX and WinGX for refinement and visualization (e.g., anisotropic displacement ellipsoid analysis) .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselective functionalization of the indazole core, unlike imidazole analogs.

- Biological Potential: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles, suggesting the target compound could outperform piperidine/piperazine analogs in vivo.

- Limitations : Predicted data rely on computational models; experimental validation of binding affinities (e.g., via X-ray crystallography ) is critical.

Biological Activity

3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique structure, featuring a morpholine ring and an indazole core, has garnered interest for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

Structural Overview

The compound's structure can be described as follows:

- Indazole Core : A five-membered ring containing two nitrogen atoms.

- Morpholine Substituent : A six-membered ring containing one nitrogen atom and five carbon atoms, with dimethyl groups at positions 2 and 6 and a carbonyl group at position 4.

This structural arrangement is believed to enhance its selectivity and potency against specific biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Indazole derivatives are known for their ability to inhibit tumor growth through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with enzymes involved in cancer cell proliferation, potentially inhibiting pathways that lead to tumor growth.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies have shown that the compound binds to specific biological targets, modulating their activity and affecting downstream signaling pathways.

- Signal Transduction : The compound may influence various signal transduction pathways, including those related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindazole | Lacks morpholine substitution | General anti-cancer activity |

| 2-Methylindazole | Similar indazole core | Moderate anti-inflammatory properties |

| 4-Morpholinoindole | Contains morpholine but different core | Potential neuroprotective effects |

This compound stands out due to its specific combination of functional groups that may enhance its anticancer efficacy compared to other indazole derivatives.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Study on Hypopharyngeal Carcinoma : A study evaluated the anticancer activity of related indazole derivatives on hypopharyngeal carcinoma cells. Results indicated that certain derivatives significantly suppressed IDO1 expression and induced apoptosis in cancer cells .

- Mechanistic Insights : Another investigation focused on the compound's ability to activate extracellular signal-regulated kinases (ERK) in mitogen-activated protein kinase (MAPK) pathways. This activation was linked to enhanced apoptosis and reduced cell mobility in wound healing assays .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Higher yields at 100°C | |

| Solvent | 1,4-dioxane:H2O (3:1) | Improved coupling efficiency | |

| Purification | Recrystallization (DMF/AcOH) | Purity >95% |

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy : H-NMR and C-NMR are critical for verifying morpholine and indazole substituents. For example, methyl groups on morpholine appear as singlets (δ ~1.0–1.2 ppm), while indazole protons show distinct aromatic splitting patterns .

- IR Spectroscopy : Key peaks include C=O stretching (~1640–1680 cm) for the morpholine carbonyl and N-H stretches (~3200–3400 cm) for indazole .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Integrated computational-experimental workflows are effective:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the morpholine-indazole scaffold to optimize binding to target enzymes .

- Molecular Docking : Screens derivatives against protein targets (e.g., kinases) to prioritize synthesis. For example, morpholine carbonyl groups show strong hydrogen-bonding potential with catalytic lysine residues .

- Statistical Modeling : Design of Experiments (DoE) optimizes reaction conditions for new derivatives, as demonstrated in flow-chemistry frameworks .

Advanced: How should researchers design enzyme interaction studies for this compound?

Methodological Answer:

- Assay Selection : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For example, indazole derivatives inhibit kinases via competitive binding at ATP pockets .

- Control Experiments : Include negative controls (e.g., unmodified indazole) and positive controls (e.g., staurosporine for kinase inhibition) .

- Data Interpretation : Analyze dose-response curves (IC) and correlate with computational binding scores to validate mechanistic hypotheses .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar indazole derivatives?

Methodological Answer:

- Parameter Sensitivity Analysis : Systematically vary solvents, catalysts, and temperatures using DoE to identify critical factors. For example, palladium catalyst loading (0.5–2 mol%) significantly impacts yields in cross-coupling reactions .

- Reproducibility Checks : Replicate published protocols with strict adherence to reagent purity (e.g., anhydrous solvents, fresh catalysts) .

- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., dehalogenation or over-oxidation) that reduce yields .

Basic: What are the best practices for ensuring regioselectivity in indazole functionalization?

Methodological Answer:

- Directing Groups : Use electron-withdrawing groups (e.g., esters) at the 3-position to direct electrophilic substitution to the 5-position .

- Catalytic Systems : Pd(dppf)Cl enhances selectivity in Suzuki-Miyaura couplings by stabilizing boronate intermediates .

- Protection/Deprotection : Temporary Boc protection of amines prevents unwanted side reactions during morpholine coupling .

Advanced: What strategies mitigate stability issues during storage or biological assays?

Methodological Answer:

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N) to prevent hydrolysis of the morpholine carbonyl .

- Buffer Selection : Use low-pH buffers (pH 4–6) to stabilize indazole cores, which are prone to oxidative degradation in alkaline conditions .

- Light Sensitivity : Avoid prolonged exposure to UV light; amber vials are recommended for aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.